6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one
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Overview
Description
6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a furan derivative can be reacted with a pyridine derivative in the presence of a suitable catalyst to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce the compound in bulk quantities. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
- 3-(furan-2-yl)acrylaldehyde
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl(methyl)amine
Uniqueness
6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one stands out due to its unique combination of a furan ring, a pyridine ring, and an indole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2)15-8-7-13(11-16(15)21-19(20)24)18(23)22-9-3-5-14(12-22)17-6-4-10-25-17/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBFNZVQXOENGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)N3CCC=C(C3)C4=CC=CO4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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